molecular formula C11H11BrN2 B13036854 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile

1-(3-Bromophenyl)pyrrolidine-3-carbonitrile

Cat. No.: B13036854
M. Wt: 251.12 g/mol
InChI Key: LKJABLWSQIQJDY-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)pyrrolidine-3-carbonitrile is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a bromophenyl group and a carbonitrile group in the structure of this compound makes it a valuable compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)pyrrolidine-3-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromobenzyl cyanide with pyrrolidine under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as primary amines.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1-(3-Bromophenyl)pyrrolidine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Bromophenyl)pyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)pyrrolidine-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Fluorophenyl)pyrrolidine-3-carbonitrile: Similar structure but with a fluorine atom instead of bromine.

    1-(3-Methylphenyl)pyrrolidine-3-carbonitrile: Similar structure but with a methyl group instead of bromine.

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

1-(3-bromophenyl)pyrrolidine-3-carbonitrile

InChI

InChI=1S/C11H11BrN2/c12-10-2-1-3-11(6-10)14-5-4-9(7-13)8-14/h1-3,6,9H,4-5,8H2

InChI Key

LKJABLWSQIQJDY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C#N)C2=CC(=CC=C2)Br

Origin of Product

United States

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